molecular formula C21H35NO B146973 Funtumine CAS No. 474-45-3

Funtumine

Cat. No.: B146973
CAS No.: 474-45-3
M. Wt: 317.5 g/mol
InChI Key: POWBIOMTXFDIOP-SYBPFIFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Funtumine, a steroidal alkaloid, primarily targets cancer cells . It has been found to exhibit selective anti-proliferative effects on various cancer cell lines, including HT-29, MCF-7, and HeLa . The compound’s primary targets are the mitochondria of these cells .

Mode of Action

This compound interacts with its targets by inducing mitochondrial depolarization . This interaction leads to an increase in the production of reactive oxygen species (ROS), which causes oxidative stress and eventual mitochondrial damage . Additionally, this compound inhibits the activity of topoisomerase-I , an enzyme that plays a crucial role in DNA replication.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . The compound stimulates apoptosis, or programmed cell death, through the modulation of mitochondrial function and the elevation of ROS production . This apoptotic effect is further facilitated by the activation of caspase-3/7 , enzymes that play a vital role in the execution-phase of cell apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . This is achieved through mitochondrial dysfunction, increased ROS production, caspase-3/7 activation, F-actin disorganization, and inhibition of topoisomerase-I activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental influences on this compound’s action are not explicitly mentioned in the available literature, it’s known that factors such as pH, temperature, and the presence of other biological molecules can impact the action of similar compounds

Future Directions

While Funtumine appears to have translational potential for the development of novel anticancer agents, further mechanistic and molecular studies are recommended to fully understand their anticancer effects .

Biochemical Analysis

Biochemical Properties

Funtumine interacts with various enzymes, proteins, and other biomolecules. It has been observed to have an impact on mitochondrial functions, reactive oxygen species (ROS) induction, apoptosis, F-actin perturbation, and inhibition of topoisomerase-I .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating mitochondrial function, elevating ROS production, and activating caspase-3/7 . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Its apoptotic effect is elicited through the modulation of mitochondrial function, elevated ROS production, and caspase-3/7 activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of funtumine involves several steps, starting from naturally occurring precursors. The process typically includes the extraction of the compound from plant sources, followed by purification and chemical modification to enhance its pharmacological properties . Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by rigorous purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the compound . The scalability of these methods is crucial for meeting the demands of pharmaceutical applications.

Properties

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12,22H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWBIOMTXFDIOP-SYBPFIFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878598
Record name Funtumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474-45-3
Record name (3α,5α)-3-Aminopregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Funtumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Funtumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α-amino-5α-pregnan-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUNTUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29N9T471HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Funtumine
Reactant of Route 2
Reactant of Route 2
Funtumine
Reactant of Route 3
Funtumine
Reactant of Route 4
Funtumine
Reactant of Route 5
Funtumine
Reactant of Route 6
Funtumine
Customer
Q & A

Q1: What is the mechanism of action of Funtumine in cancer cells?

A1: this compound exhibits anti-proliferative effects primarily by inducing apoptosis in cancer cells. [] This apoptotic effect is linked to several mechanisms:

  • Mitochondrial Disruption: this compound disrupts normal mitochondrial function, leading to mitochondrial depolarization. []
  • ROS Generation: It elevates the production of reactive oxygen species (ROS) within cells, contributing to cellular damage and apoptosis. []
  • Caspase Activation: this compound activates caspase-3 and caspase-7, key enzymes involved in the execution phase of apoptosis. []
  • F-actin Perturbation: It disrupts the organization of F-actin, a critical component of the cytoskeleton, potentially impairing cellular processes. []
  • Topoisomerase-I Inhibition: this compound inhibits topoisomerase-I, an enzyme crucial for DNA replication and repair, potentially interfering with cancer cell proliferation. []

Q2: Is this compound selective for cancer cells?

A2: While further research is needed, initial studies show that this compound displays a significantly higher cytotoxicity in cancer cell lines (HT-29, MCF-7, and HeLa) compared to non-cancer fibroblasts. [] This suggests some level of selectivity towards cancerous cells.

Q3: How does this compound interact with telomeres?

A3: A derivative of this compound, modified with a guanylhydrazone moiety (referred to as steroid FG in the study), has been shown to stabilize G-quadruplex structures in telomeric DNA. [] This stabilization leads to telomere uncapping, a process that can trigger senescence or apoptosis in tumor cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.